Ziprasidone
Description
Classification as an Atypical Antipsychotic Agent
Ziprasidone is classified as a second-generation, or atypical, antipsychotic agent. drugbank.comwebmd.com This class of drugs emerged in the 1980s, following the first-generation antipsychotics (FGAs) that were developed in the 1950s. nih.govwebmd.com Atypical antipsychotics are distinguished from typical antipsychotics by their pharmacological profiles and a generally lower risk of causing extrapyramidal symptoms (movement-related side effects). wikipedia.orgnih.gov
The "atypical" designation is linked to a drug's receptor binding profile, specifically its activity at both dopamine (B1211576) and serotonin (B10506) receptors. webmd.comwikipedia.org this compound functions as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. drugbank.com A key feature that distinguishes this compound and other atypical antipsychotics from older medications is a high serotonin-to-dopamine receptor affinity ratio. drugbank.compsychiatrist.com Specifically, this compound has a higher 5-HT2A/D2 receptor affinity ratio compared to many other atypical antipsychotics like olanzapine (B1677200), quetiapine, risperidone (B510), and aripiprazole (B633). drugbank.compsychiatrist.com
Beyond its primary D2 and 5-HT2A antagonism, this compound possesses a unique and complex receptor binding profile. It demonstrates high affinity for several other serotonin receptors, acting as an agonist at 5-HT1A receptors and an antagonist at 5-HT2C and 5-HT1D receptors. nih.govpsychopharmacologyinstitute.com This potent interaction with multiple serotonin receptors is thought to contribute to its therapeutic effects on the various symptoms of schizophrenia. psychiatrist.comnih.gov Additionally, this compound inhibits the synaptic reuptake of serotonin and norepinephrine (B1679862), a characteristic it shares with some antidepressant medications. nih.govpsychopharmacologyinstitute.com It has a low affinity for muscarinic cholinergic M1, histamine (B1213489) H1, and alpha1-adrenergic receptors, which may explain its lower propensity for certain side effects. drugbank.compsychopharmacologyinstitute.com
Table 1: Receptor Binding Affinities of this compound
| Receptor | Affinity (Ki, nM) | Function |
| Serotonin 5-HT2A | 0.4 | Antagonist |
| Serotonin 5-HT1A | 3.4 | Agonist |
| Serotonin 5-HT2C | 1.3 | Antagonist |
| Serotonin 5-HT1D | 2 | Antagonist |
| Dopamine D2 | 4.8 | Antagonist |
| Dopamine D3 | 7.2 | Antagonist |
| α1-Adrenergic | 10 | Antagonist |
| Histamine H1 | 47 | Antagonist |
| Muscarinic M1 | >1000 | No appreciable affinity |
| Data sourced from multiple studies. fda.govpsychopharmacologyinstitute.com |
Historical Context of this compound Development and Regulatory Approval
The development of second-generation antipsychotics (SGAs), including this compound, was driven by the need for medications that could effectively manage both positive and negative symptoms of schizophrenia while minimizing the debilitating movement disorders associated with first-generation antipsychotics. nih.gov The "psychopharmacological revolution" of the 1950s-1970s introduced FGAs like haloperidol (B65202) and chlorpromazine, which primarily act as dopamine receptor antagonists. frontiersin.org While effective for positive symptoms like hallucinations and delusions, their use was often limited by side effects. nih.gov The emergence of SGAs in the 1980s marked a significant shift in treatment paradigms. nih.govwebmd.com
This compound was first synthesized in 1987 at Pfizer's research campus in Groton, Connecticut. wikipedia.org Phase I clinical trials for the compound began in 1995. wikipedia.org Sweden was the first country to approve this compound for medical use in 1998. wikipedia.org In the United States, the Food and Drug Administration (FDA) initially raised concerns regarding the potential for QT interval prolongation, a measure of heart rhythm. wikipedia.org Following the submission of additional clinical trial data addressing these concerns, the FDA granted approval for this compound on February 5, 2001. wikipedia.orgcambridge.org
Initially, oral this compound was approved for the treatment of schizophrenia. nih.gov Over time, its approved uses expanded. It gained approval for the treatment of acute manic or mixed episodes associated with bipolar I disorder and for the management of acute agitation in individuals with schizophrenia via an intramuscular injection formulation. nih.govnih.gov In November 2009, the FDA further expanded its indication to include adjunctive maintenance treatment for bipolar I disorder, to be used with lithium or valproate. medscape.compfizer.com
Table 2: Timeline of this compound Development and Approval
| Year | Milestone |
| 1987 | Synthesized by Pfizer scientists. wikipedia.org |
| 1995 | Phase I clinical trials initiated. wikipedia.org |
| 1998 | First regulatory approval granted in Sweden. wikipedia.org |
| 2001 | U.S. FDA approves oral capsules for schizophrenia. wikipedia.orgcambridge.org |
| 2009 | U.S. FDA approves use as an adjunctive maintenance treatment for Bipolar I Disorder. medscape.compfizer.com |
Contemporary Significance in Psychiatric Treatment Paradigms
In modern psychiatry, this compound holds a significant place as a treatment option for schizophrenia and bipolar disorder. drugbank.comnih.gov It is recognized for its efficacy in managing the core symptoms of schizophrenia and has been shown to be superior to a placebo in reducing relapse rates. nih.gov For bipolar disorder, this compound is effective in treating acute manic and mixed episodes and serves as a maintenance therapy in conjunction with mood stabilizers like lithium or valproate to delay the recurrence of mood episodes. nih.govmedscape.com
A key aspect of this compound's contemporary significance lies in its metabolic profile. drugbank.com While many atypical antipsychotics are associated with significant weight gain and an increased risk of metabolic syndrome, this compound appears to have a lower incidence of these adverse effects. drugbank.comwikipedia.org This makes it a potentially favorable choice for patients who are concerned about weight gain or have pre-existing metabolic conditions. wikipedia.org Long-term studies have indicated that this compound is not associated with clinically significant adverse changes in cholesterol, triglycerides, or glycemic control. nih.gov
The unique receptor-binding profile of this compound, particularly its potent activity at multiple serotonin receptor subtypes and its inhibition of serotonin and norepinephrine reuptake, has been hypothesized to contribute to beneficial effects on mood and cognitive symptoms that can accompany psychotic disorders. psychiatrist.comnih.govcambridge.org While its primary indications are for schizophrenia and bipolar mania, its distinct pharmacology continues to be an area of research. nih.govmiami.edu In 2020, it was the 282nd most commonly prescribed medication in the United States, with over 1 million prescriptions filled. wikipedia.org
Table 3: FDA-Approved Indications for this compound
| Indication | Formulation | Patient Population |
| Schizophrenia | Oral Capsules | Adults nih.gov |
| Acute Agitation in Schizophrenia | Intramuscular Injection | Adults nih.gov |
| Acute Manic or Mixed Episodes (Bipolar I Disorder) | Oral Capsules | Adults nih.gov |
| Maintenance Treatment (adjunct to lithium or valproate) | Oral Capsules | Adults nih.govmedscape.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWVFYHBGMAFLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
138982-67-9 (hydrochloride monohydrate) | |
| Record name | Ziprasidone [INN:BAN] | |
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DSSTOX Substance ID |
DTXSID4023753 | |
| Record name | Ziprasidone | |
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Molecular Weight |
412.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ziprasidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Flash Point |
-2 °C (28 °F) - closed cup | |
| Record name | Ziprasidone | |
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Solubility |
7.18e-03 g/L | |
| Record name | Ziprasidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |
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CAS No. |
146939-27-7 | |
| Record name | Ziprasidone | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=146939-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ziprasidone [INN:BAN] | |
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| Record name | Ziprasidone | |
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| Record name | Ziprasidone | |
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| Record name | 5-{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one | |
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| Record name | 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIPRASIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UKA5VEJ6X | |
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| Record name | Ziprasidone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7745 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ziprasidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>276°C (Ziprasidone Hydrochloride Monohydrate), > 300 °C | |
| Record name | Ziprasidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00246 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ziprasidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Pharmacodynamics of Ziprasidone: Receptor and Transporter Interactions
Dopaminergic Receptor Affinities and Functional Modulation
Ziprasidone's interaction with dopamine (B1211576) receptors, particularly the D2 subtype, is a cornerstone of its antipsychotic efficacy.
D2 Receptor Antagonism: Mechanisms and Clinical Correlates
The primary mechanism of action for this compound in treating psychosis is its antagonist activity at the dopamine D2 receptor. nih.govpsychiatrist.com It exhibits a high binding affinity for D2 receptors, with a reported Ki of 4.8 nM. psychopharmacologyinstitute.com This antagonism is crucial for mitigating the hyperactivity of dopamine neurotransmission in the brain's mesolimbic pathway, which is thought to be responsible for the positive symptoms of schizophrenia. nih.govpatsnap.com
Clinical efficacy in psychosis is generally associated with a specific range of D2 receptor occupancy. Positron Emission Tomography (PET) studies have established a therapeutic window for most antipsychotics, with a clinical response typically seen when at least 60% of striatal D2 receptors are occupied. psychiatryonline.org One study found that this compound responders had a higher D2 receptor occupancy, though it remained below 74%. nih.gov In a single-blind study comparing this compound to haloperidol (B65202), the mean D2 receptor occupancy for the this compound group was 60.2%, significantly lower than the 74.7% observed in the haloperidol group. nih.gov
Dopamine Receptor Occupancy Studies: In Vivo PET Imaging
In vivo PET imaging studies have provided valuable insights into the dopamine receptor occupancy of this compound in patients. These studies have utilized radiotracers such as [11C]raclopride and [18F]fallypride to quantify D2/D3 receptor binding. psychiatryonline.orgelsevierpure.comuni-mainz.denih.gov
A key finding from these studies is that this compound's D2/D3 receptor occupancy is dose-dependent and fluctuates with plasma concentrations. nih.govuni-mainz.denih.gov One within-subject PET study revealed that at 5 hours post-dose, the mean D2/D3 occupancy in the putamen was 66%, which then decreased to 39% at 13 hours and to 2% at 23 hours. elsevierpure.comnih.gov This corresponds to an estimated central half-life of 8.3 hours for this compound's receptor occupancy. elsevierpure.comnih.gov
Another PET study in patients with schizophrenia or schizoaffective disorder found a mean D2 receptor occupancy of 56% at trough plasma levels (12-16 hours after the last dose). psychiatryonline.orgunc.edunih.gov Furthermore, research has indicated that occupancy in extrastriatal regions can be about 10% higher than in striatal regions. uni-mainz.denih.gov
Dopamine D2/D3 Receptor Occupancy of this compound Over Time
| Time Post-Dose | Putamen Occupancy | Caudate Occupancy | Ventral Striatum Occupancy |
|---|---|---|---|
| 5 hours | 66% | 62% | 68% |
| 13 hours | 39% | 35% | 47% |
| 23 hours | 2% | -6% | 11% |
Data sourced from a within-subject PET study. elsevierpure.comnih.gov
Role in Alleviating Positive Symptoms of Psychosis
The antagonism of D2 receptors in the mesolimbic pathway is the primary mechanism through which this compound alleviates the positive symptoms of psychosis, such as hallucinations and delusions. patsnap.comnih.govnps.org.au By blocking these receptors, this compound helps to correct the chemical imbalance and reduce the excessive dopaminergic activity associated with these symptoms. patsnap.comnps.org.au The efficacy of this compound in treating the core positive symptoms of schizophrenia has been shown to be comparable to other conventional and atypical antipsychotics. cambridge.org
Serotonergic Receptor Affinities and Functional Modulation
This compound's interaction with the serotonin (B10506) system, particularly its high affinity for the 5-HT2A receptor, is a defining feature of its atypical antipsychotic profile.
5-HT2A Receptor Antagonism: Mechanisms and Clinical Correlates
This compound is a potent antagonist of the serotonin 5-HT2A receptor, with a Ki of 0.4 nM. psychopharmacologyinstitute.comdrugbank.com A hallmark of this compound's pharmacodynamic profile is its high 5-HT2A/D2 receptor affinity ratio, which is higher than that of other first-line atypical antipsychotics like risperidone (B510), olanzapine (B1677200), quetiapine, and aripiprazole (B633). nih.govpsychiatrist.comdrugbank.com This high ratio is believed to contribute to a lower propensity for extrapyramidal side effects. nih.govnih.gov
PET studies have confirmed high 5-HT2A receptor occupancy in vivo. One study in patients with schizophrenia demonstrated a mean 5-HT2A receptor occupancy of 76%, which was significantly higher than the mean D2 receptor occupancy of 56%. psychiatryonline.orgunc.edunih.gov The plasma concentration of this compound required for 50% maximal 5-HT2A receptor occupancy was nearly four times lower than that needed for the same level of D2 receptor occupancy. psychiatryonline.orgunc.edunih.gov This potent action at 5-HT2A receptors relative to D2 receptors is indicative of a favorable pharmacologic profile. psychiatrist.com The antagonism of 5-HT2A receptors is also thought to play a role in improving negative symptoms and cognitive function in individuals with schizophrenia. patsnap.comnih.gov
Receptor Binding Affinities (Ki, nM) of this compound
| Receptor | Ki (nM) |
|---|---|
| Dopamine D2 | 4.8 |
| Dopamine D3 | 7.2 |
| Serotonin 5-HT2A | 0.4 |
| Serotonin 5-HT1A | 3.4 |
| Serotonin 5-HT1D | 2 |
| Serotonin 5-HT2C | 1.3 |
| α1-Adrenergic | 10 |
| Histamine (B1213489) H1 | 47 |
Data compiled from in vitro studies. psychopharmacologyinstitute.com
5-HT1A Receptor Agonism: Mechanisms and Clinical Correlates
This compound demonstrates potent agonist activity at the serotonin 5-HT1A receptor. nih.govpsychopharmacologyinstitute.comnih.govpediatriconcall.com This action is a significant feature of its pharmacodynamic profile and is thought to contribute to its therapeutic effects. nih.gov The agonism at 5-HT1A receptors is similar to that of the anxiolytic drug buspirone, suggesting a potential for antidepressant and anxiolytic activity. psychiatrist.com
Mechanistically, 5-HT1A receptor activation by this compound has been shown to increase dopamine release, particularly in the prefrontal cortex. nih.gov This neurochemical effect may underlie its efficacy against the negative and affective symptoms of schizophrenia. nih.govnih.gov The stimulation of 5-HT1A receptors can also theoretically reduce the motor side effects (extrapyramidal symptoms) that are often associated with dopamine D2 receptor antagonism. nih.gov Studies have confirmed that the preferential increase in cortical dopamine release induced by this compound is mediated by its 5-HT1A agonist activity. nih.gov
5-HT2C Receptor Antagonism and Associated Neurobiological Effects
This compound is a potent antagonist of the 5-HT2C receptor. nih.govnih.govpsychiatrist.comnih.gov Among atypical antipsychotics, it possesses one of the highest ratios of 5-HT2C to D2 receptor binding affinity. psychiatrist.com This characteristic is theoretically linked to improvements in mood and cognition for patients with schizophrenia. psychiatrist.comdrugbank.com
Antagonism of 5-HT2C receptors is believed to disinhibit the release of both dopamine and norepinephrine (B1679862), particularly in the cortex. This action may contribute to this compound's potential antidepressant and anxiolytic properties. nih.gov Because of its very high affinity for 5-HT2C receptors relative to D2 receptors, low doses of this compound may produce significant 5-HT2C antagonism without substantial D2 blockade. psychiatrist.com This could lead to activating behavioral effects. psychiatrist.com
5-HT1D Receptor Antagonism and Potential Therapeutic Implications
A distinctive feature of this compound's pharmacological profile is its potent antagonism of the 5-HT1D receptor, a property not shared by other atypical antipsychotics. psychiatrist.comnih.gov this compound functions as an antagonist at this receptor. psychopharmacologyinstitute.compediatriconcall.com The 5-HT1D receptor acts as a presynaptic autoreceptor that normally inhibits the release of serotonin. psychiatrist.com
By blocking this receptor, this compound disinhibits serotonin release, which is theorized to produce both antidepressant and anxiolytic effects. psychiatrist.com This unique mechanism suggests potential utility in treating mood and affective symptoms in individuals with schizophrenia. psychiatrist.comdrugbank.com
Broader Serotonergic System Modulation
Beyond its specific receptor interactions, this compound provides broader modulation of the serotonergic system. It moderately inhibits the synaptic reuptake of serotonin, an action comparable to the antidepressant imipramine. nih.govnih.gov This reuptake inhibition, combined with its potent and diverse activities across multiple serotonin receptor subtypes (agonist at 5-HT1A and antagonist at 5-HT2A, 5-HT2C, and 5-HT1D), results in a complex and multifaceted influence on serotonergic neurotransmission. nih.govnih.govnih.gov This combined profile may contribute to its effectiveness in treating not only the positive symptoms of schizophrenia but also the negative and affective symptoms. nih.govpatsnap.com
Adrenergic Receptor Affinities and Functional Modulation
α1-Adrenergic Receptor Antagonism: Mechanistic Basis for Observed Effects
This compound exhibits a high to moderate affinity for α1-adrenergic receptors, where it acts as an antagonist. psychopharmacologyinstitute.comwikipedia.org The blockade of these receptors is the mechanistic basis for certain observed effects, most notably orthostatic hypotension (a drop in blood pressure upon standing). psychopharmacologyinstitute.compediatriconcall.compatsnap.com Compared to some other atypical antipsychotics, this compound has a relatively lower affinity for α1-adrenoceptors, which suggests a reduced likelihood of experiencing effects like orthostatic hypotension and sedation. psychiatrist.comnih.govnih.gov
Histaminergic Receptor Affinities and Functional Modulation
This compound has a moderate affinity for histamine H1 receptors. psychopharmacologyinstitute.compatsnap.comwikipedia.orgguidetomalariapharmacology.org Its antagonism at H1 receptors is the likely explanation for the somnolence (drowsiness) that can be experienced with its use. psychopharmacologyinstitute.comnih.gov However, its affinity for the H1 receptor is considered low compared to some other antipsychotic agents, which predicts a generally lower incidence of sedation and weight gain. psychiatrist.comnih.gov
Data Tables
Table 1: this compound Receptor Binding Affinities (Ki, nM)
| Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Serotonin 5-HT1A | 3.4 | psychopharmacologyinstitute.com |
| Serotonin 5-HT1D | 2 | psychopharmacologyinstitute.com |
| Serotonin 5-HT2A | 0.4 | psychopharmacologyinstitute.com |
| Serotonin 5-HT2C | 1.3 | psychopharmacologyinstitute.com |
| Dopamine D2 | 4.8 | psychopharmacologyinstitute.com |
| Adrenergic α1 | 10 | psychopharmacologyinstitute.com |
| Histamine H1 | 47 | psychopharmacologyinstitute.com |
H1 Receptor Binding and Clinical Implications
This compound exhibits a moderate affinity for the histamine H1 receptor. psychopharmacologyinstitute.com This interaction is clinically significant as antagonism of H1 receptors is associated with somnolence. psychopharmacologyinstitute.compatsnap.comnih.gov The binding affinity (Ki) of this compound for the H1 receptor has been reported to be 47 nM. psychopharmacologyinstitute.com While this affinity is less potent than its affinity for its primary targets, the dopamine D2 and serotonin 5-HT2A receptors, it is sufficient to contribute to the sedative effects sometimes observed in patients. psychopharmacologyinstitute.compatsnap.com However, compared to some other atypical antipsychotics, this compound's affinity for the H1 receptor is considered low, which may explain a relatively lower propensity for sedation and weight gain. nih.govdrugbank.com
Table 1: this compound Binding Affinity for H1 Receptor
| Receptor | Binding Affinity (Ki) in nM |
|---|---|
| Histamine H1 | 47 |
Monoamine Transporter Inhibition
A distinctive feature of this compound's pharmacological profile is its ability to inhibit the reuptake of key monoamines, a property more commonly associated with antidepressant medications. nih.gov
This compound is a potent inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. psychopharmacologyinstitute.comconsensus.app This action is comparable to that of some antidepressant drugs. nih.gov The inhibition of serotonin reuptake by this compound is thought to contribute to its antidepressant and anxiolytic effects, potentially enhancing its efficacy in treating the negative and affective symptoms of schizophrenia. nih.govdrugbank.compsychiatrist.com This property, combined with its potent 5-HT2A antagonism, underscores its multifaceted interaction with the serotonin system. patsnap.com
In addition to its effects on serotonin, this compound also inhibits the reuptake of norepinephrine by blocking the norepinephrine transporter (NET). psychopharmacologyinstitute.comconsensus.app This dual inhibition of both serotonin and norepinephrine reuptake is a characteristic shared with a class of antidepressants known as serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.gov This action is believed to contribute to the mood-stabilizing and potential antidepressant properties of this compound. psychiatrist.comnih.gov The moderate affinity for both serotonin and norepinephrine transporters predicts a potential for antidepressant and anxiolytic activity. nih.govdrugbank.com
This compound's interaction with the dopamine transporter (DAT) is less pronounced compared to its effects on SERT and NET. While it primarily acts as an antagonist at dopamine D2 receptors, its affinity for the dopamine transporter is relatively low. psychopharmacologyinstitute.com The primary mechanism of action for its antipsychotic effects is attributed to its potent antagonism of D2 and 5-HT2A receptors rather than significant dopamine reuptake inhibition. patsnap.com
Table 2: this compound and Monoamine Transporters
| Transporter | Action |
|---|---|
| Serotonin Transporter (SERT) | Inhibition of reuptake |
| Norepinephrine Transporter (NET) | Inhibition of reuptake |
| Dopamine Transporter (DAT) | Low affinity |
Absence of Cholinergic Muscarinic Receptor Affinity
A clinically important aspect of this compound's pharmacodynamic profile is its negligible affinity for cholinergic muscarinic receptors. psychopharmacologyinstitute.comnih.gov Specifically, it shows a very low affinity for the M1 muscarinic receptor. nih.govdrugbank.com This lack of significant binding to muscarinic receptors means that this compound is less likely to cause anticholinergic side effects. nih.gov These side effects, which can include dry mouth, blurred vision, constipation, and cognitive impairment, are often associated with other antipsychotic medications that have a higher affinity for these receptors. psychiatrist.com This favorable characteristic contributes to a better tolerability profile for this compound regarding these specific adverse effects. nih.gov
Advanced Pharmacokinetics of Ziprasidone: Metabolic Pathways and Systemic Clearance
Hepatic Metabolism Pathways
The metabolism of ziprasidone is predominantly hepatic and follows three main routes. fda.gov These pathways involve both reductive and oxidative processes, with two major enzyme systems playing crucial roles: the cytosolic enzyme aldehyde oxidase and the microsomal cytochrome P450 (CYP) system. nih.govdrugbank.com
Aldehyde Oxidase-Mediated Reduction: Primary Metabolic Route
The principal metabolic pathway for this compound is a reductive process catalyzed by the cytosolic enzyme, aldehyde oxidase. nih.govdrugbank.com This pathway is responsible for approximately two-thirds of the metabolic clearance of this compound. psychopharmacologyinstitute.com The reaction involves the reductive cleavage of the benzisothiazole ring of the this compound molecule. nih.govresearchgate.net This initial step is followed by S-methylation, a reaction mediated by thiol methyltransferase, to form S-methyldihydrothis compound, a major circulating metabolite. fda.govnih.gov It is noteworthy that aldehyde oxidase activity does not appear to be significantly affected by the co-administration of other drugs or xenobiotics. nih.gov
Formation of Pharmacologically Inactive Metabolites
The extensive metabolism of this compound results in the formation of numerous metabolites, the majority of which are considered pharmacologically inactive. drugbank.com The primary activity of the drug is attributed to the parent compound, this compound. The major circulating metabolites include benzisothiazole (BITP) sulphoxide, BITP-sulphone, this compound sulphoxide, and S-methyldihydrothis compound. psychopharmacologyinstitute.com These metabolites have been shown to have low affinity for dopamine (B1211576) D2 and serotonin (B10506) 5HT2A receptors, the primary targets for this compound's antipsychotic action, and are therefore unlikely to contribute significantly to its therapeutic effects.
Systemic Clearance Mechanisms
The mean apparent systemic clearance of this compound is approximately 7.5 mL/min/kg. fda.govnih.gov This clearance is primarily a result of the extensive hepatic metabolism described above. Due to this high level of metabolism, renal impairment alone is not expected to have a major impact on the pharmacokinetics of this compound. fda.gov
| Pharmacokinetic Parameter | Value |
| Mean Apparent Systemic Clearance | 7.5 mL/min/kg |
Elimination Pathways: Renal and Fecal Excretion of Metabolites
Following its extensive metabolism, the metabolites of this compound are eliminated from the body through both renal and fecal pathways. Approximately 20% of an administered dose of this compound is excreted in the urine in the form of its metabolites. fda.govpsychopharmacologyinstitute.com The majority of the dose, around 66%, is eliminated in the feces, also as metabolites. fda.govpsychopharmacologyinstitute.comnih.gov A very small amount of the drug, less than 5%, is excreted as unchanged this compound in the urine and feces. nih.govdrugbank.com
| Elimination Pathway | Percentage of Dose Excreted |
| Fecal Excretion (as metabolites) | ~66% |
| Renal Excretion (as metabolites) | ~20% |
| Unchanged Drug (urine and feces) | <5% |
Protein Binding Characteristics
This compound exhibits a high degree of binding to plasma proteins, a critical factor influencing its distribution and availability at target sites.
High Affinity: Over 99% of this compound in the bloodstream is bound to plasma proteins. psychopharmacologyinstitute.comdrugbank.comnih.govfda.govresearchgate.netmdpi.com This extensive binding limits the concentration of free, pharmacologically active drug.
Primary Binding Proteins: The primary proteins responsible for this binding are albumin and α1-acid glycoprotein (B1211001). psychopharmacologyinstitute.comdrugbank.comfda.govresearchgate.net
Low Displacement Potential: In vitro studies have demonstrated that the plasma protein binding of this compound is not affected by the presence of other highly protein-bound drugs like warfarin (B611796) and propranolol. psychopharmacologyinstitute.comfda.gov Conversely, this compound does not alter the binding of these drugs. psychopharmacologyinstitute.comfda.gov This suggests a low likelihood of drug-drug interactions resulting from displacement from protein binding sites. psychopharmacologyinstitute.comfda.gov
| Parameter | Value | Primary Binding Proteins |
| Plasma Protein Binding | >99% psychopharmacologyinstitute.comdrugbank.comnih.govfda.govresearchgate.netmdpi.com | Albumin, α1-acid glycoprotein psychopharmacologyinstitute.comdrugbank.comfda.govresearchgate.net |
Steady-State Pharmacokinetics and Accumulation Dynamics
Understanding the steady-state pharmacokinetics of this compound is essential for predicting its long-term therapeutic effects and managing dosing strategies.
Time to Reach Steady State: Steady-state concentrations of this compound are typically achieved within one to three days of consistent dosing. psychopharmacologyinstitute.comfda.govwikipedia.orgfda.gov
Predictable Accumulation: The accumulation of this compound with multiple doses is predictable. psychopharmacologyinstitute.comfda.gov Studies have reported mean accumulation ratios ranging from approximately 1.27 to 1.54. nih.gov For instance, at fixed daily dosages of 10 mg and 40 mg, the accumulation ratios were 1.49 and 1.48, respectively. nih.gov
Dose Proportionality: Within the clinically recommended dose range, the multiple-dose pharmacokinetics of this compound are dose-proportional. psychopharmacologyinstitute.comfda.gov
Half-Life: The mean terminal half-life of oral this compound is approximately 7 hours. psychopharmacologyinstitute.comfda.gov For the intramuscular formulation, the mean half-life ranges from two to five hours. psychopharmacologyinstitute.comnih.gov
Systemic Clearance: The mean apparent systemic clearance of this compound is 7.5 mL/min/kg. psychopharmacologyinstitute.comdrugbank.comnih.govfda.gov
| Pharmacokinetic Parameter | Oral Formulation | Intramuscular Formulation |
| Time to Steady State | 1-3 days psychopharmacologyinstitute.comfda.govwikipedia.orgfda.gov | ~3 days wikipedia.orgnih.gov |
| Mean Terminal Half-Life | ~7 hours psychopharmacologyinstitute.comfda.gov | 2-5 hours psychopharmacologyinstitute.comnih.gov |
| Mean Systemic Clearance | 7.5 mL/min/kg psychopharmacologyinstitute.comdrugbank.comnih.govfda.gov | Not extensively evaluated nih.gov |
| Accumulation Ratio | ~1.3-1.5 nih.govnih.gov | Little accumulation observed wikipedia.orgnih.gov |
Impact of Functional Variability in Metabolizing Enzymes
The metabolism of this compound is primarily carried out by two key enzyme systems: cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase. mdpi.comresearchgate.netnih.govnih.govfrontiersin.org Genetic variations in these enzymes can lead to interindividual differences in drug metabolism and response.
CYP3A4 Genetic Polymorphisms
CYP3A4 is responsible for approximately one-third of this compound's metabolic clearance. nih.govfrontiersin.org Genetic polymorphisms in the CYP3A4 gene can influence the enzyme's activity, potentially altering this compound's pharmacokinetic profile.
Interindividual Variability: CYP3A4 activity can vary significantly among individuals, with some studies reporting up to a 30-fold difference. frontiersin.org This variability is partly due to genetic polymorphisms. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net
Functional Consequences of Variants: Research has identified several CYP3A4 variants with altered metabolic efficiencies. nih.govfrontiersin.orgresearchgate.netnih.gov For example, CYP3A4.3, CYP3A4.15, and CYP3A4.33 have been shown to exhibit increased clearance of this compound, while CYP3A4.24, CYP3A4.31, and CYP3A4.34 are associated with reduced metabolic activity. nih.govfrontiersin.orgresearchgate.netnih.gov The CYP3A422* variant, a loss-of-function mutation, has been identified in East Asian populations and is associated with decreased mRNA expression. frontiersin.org
Limited Clinical Impact: Despite the presence of these polymorphisms, one study investigating 25 genetic variants of drug-metabolizing enzymes, including CYP3A4, in patients treated with various antipsychotics including this compound, found that none of the variants had a significant impact on clinical outcomes. uky.edu
Neurobiological Underpinnings of Ziprasidone S Therapeutic Effects
Modulation of Neural Circuits in Schizophrenia
The therapeutic effects of ziprasidone in schizophrenia are largely attributed to its distinct ability to modulate specific dopamine (B1211576) and serotonin (B10506) pathways in the brain. This dual action allows for the targeted treatment of both positive and negative symptoms of the disorder.
The positive symptoms of schizophrenia, such as hallucinations and delusions, are hypothesized to arise from excessive dopaminergic neurotransmission in the mesolimbic pathway of the brain. dergipark.org.trdrugbank.compsychopharmacologyinstitute.com this compound, like other antipsychotic agents, addresses this hyperactivity primarily through its potent antagonism of dopamine D2 receptors within this circuit. dergipark.org.trnih.gov By blocking these receptors, this compound reduces the excessive dopamine signaling, which is believed to be the core mechanism for alleviating these psychotic symptoms. nih.govmdpi.com
The affinity of this compound for the D2 receptor is a key component of its antipsychotic action. This antagonism effectively dampens the overactive mesolimbic dopamine system, leading to a reduction in the severity of positive symptoms experienced by patients with schizophrenia. nih.gov
Negative and cognitive symptoms of schizophrenia, such as apathy, social withdrawal, and impaired executive function, are associated with a hypofunction, or underactivity, of the mesocortical dopamine pathway. psychopharmacologyinstitute.comnih.gov A distinguishing feature of atypical antipsychotics like this compound is their potent antagonism of serotonin 5-HT2A receptors, which works in concert with D2 receptor blockade. dergipark.org.trnih.gov this compound possesses one of the highest 5-HT2A to D2 receptor affinity ratios among atypical antipsychotics. nih.govnih.gov
This high 5-HT2A receptor blockade is thought to disinhibit dopamine release in the mesocortical pathway. nih.gov Serotonin can inhibit dopamine release; therefore, by blocking 5-HT2A receptors, this compound effectively "releases the brake" on dopamine neurons in the cortex. nih.gov This action is theorized to increase dopamine levels in the prefrontal cortex, potentially ameliorating the negative and cognitive symptoms of schizophrenia. drugbank.comnih.gov Furthermore, this compound's agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2C receptors may also contribute to cognitive improvements and relief from negative symptoms. dergipark.org.trnih.govnih.gov Studies have shown that treatment with this compound can lead to significant improvements in cognitive domains like executive function, attention, and information processing. wikipedia.orgnih.gov
| Receptor | Action | Associated Therapeutic Effect |
|---|---|---|
| Dopamine D2 | Antagonist | Alleviation of positive symptoms dergipark.org.trmdpi.com |
| Serotonin 5-HT2A | Antagonist | Alleviation of negative and cognitive symptoms nih.govnih.gov |
| Serotonin 5-HT1A | Agonist | Potential improvement in cognitive and mood symptoms dergipark.org.trmdpi.com |
| Serotonin 5-HT2C | Antagonist | Potential improvement in cognition and mood nih.gov |
| Serotonin 5-HT1D | Antagonist | Potential antidepressant and anxiolytic effects dergipark.org.trmdpi.com |
Neuroprotective and Antioxidant Properties
Beyond its direct effects on neurotransmitter circuits, emerging research indicates that this compound possesses neuroprotective and antioxidant capabilities that may offer additional therapeutic benefits.
Neuroinflammation and excessive microglial activation are increasingly implicated in the pathophysiology of schizophrenia. Activated microglia can release pro-inflammatory cytokines, nitric oxide, and reactive oxygen species, which can be toxic to neurons. Research demonstrates that this compound can exert anti-inflammatory effects by inhibiting microglial activation. Specifically, it has been shown to be effective against interferon-gamma (IFN-γ)-induced microglial activation and to inhibit the production of nitric oxide from these activated cells.
In addition to suppressing neuroinflammation, this compound has been found to inhibit apoptosis, or programmed cell death. In animal models of ischemic brain injury, this compound treatment attenuated neuronal apoptosis in the cortex and striatum. This anti-apoptotic effect may be linked to its ability to reduce the activation of microglia and the subsequent release of neurotoxic factors.
The role of this compound in modulating oxidative stress—an imbalance between free radicals and antioxidants—is complex. Several studies point towards a beneficial antioxidant effect. In neuronal PC12 cells, this compound was shown to protect against neurotoxicity by preventing the generation of intracellular reactive oxygen species (ROS). nih.gov This neuroprotective effect was linked to the activation of the Nrf2 pathway, which subsequently enhanced the expression of key antioxidant enzymes. nih.gov
| Antioxidant Enzyme | Effect of this compound Treatment | Reference |
|---|---|---|
| NAD(P)H quinone oxidoreductase (NQO-1) | Enhanced Expression | nih.gov |
| Heme oxygenase-1 (HO-1) | Enhanced Expression | nih.gov |
| Catalase (CAT) | Enhanced Expression | nih.gov |
| Glutathione (B108866) reductase (GR) | Reduced Activity (in rat heart) |
However, other research presents a more nuanced picture. An in vitro study using a macrophage cell line found that this compound exposure led to an increase in oxidant molecules, including nitric oxide and ROS. mdpi.com Furthermore, a study on rat hearts found that this compound treatment reduced the activity of glutathione reductase, an important antioxidant enzyme. These differing results suggest that this compound's effects on free radicals and nitric oxide synthesis may be cell-type specific and context-dependent. While some studies on antipsychotics suggest a minimal role for neuronal nitric oxide synthase (nNOS) in their long-term actions, this compound has been shown to inhibit nitric oxide generation from activated microglia.
Excitotoxicity is a process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate. This process is believed to contribute to neuronal loss in various neurological conditions. This compound has demonstrated protective effects against this phenomenon. dergipark.org.tr
Studies have shown that this compound can reduce ischemic neuronal damage in the hippocampus. dergipark.org.tr This neuroprotective activity may be partly explained by its agonist activity at serotonin 5-HT1A receptors, as stimulation of these receptors has been shown to protect against glutamate-mediated apoptotic cell death. dergipark.org.trnih.gov Research has indicated that 5-HT1A receptor activation can protect against ischemic cell damage and that this effect involves the NMDA receptor. nih.gov this compound has been specifically noted to inhibit apoptosis induced by glutamate, further supporting its role in protecting against excitotoxicity.
Oxidative Stress Mitigation
The pathophysiology of schizophrenia is linked to mitochondrial dysfunction and oxidative stress nih.gov. Research into the atypical antipsychotic this compound has explored its potential to counteract these processes. In vitro studies using neuronal PC12 cells have demonstrated that this compound can protect against neurotoxicity induced by rotenone, a substance that causes oxidative stress nih.govresearchgate.net. This neuroprotective effect is attributed to its ability to activate the NF-E2-related factor-2 (Nrf2) pathway nih.gov. Activation of Nrf2 leads to its translocation from the cytoplasm to the nucleus, which in turn boosts the expression of several critical antioxidant enzymes, including NAD(P)H quinone oxidoreductase (NQO-1), catalase (CAT), and heme oxygenase (HO-1) nih.gov. This mechanism suggests that this compound may help prevent mitochondrial dysfunction and reduce oxidative stress within neuronal cells nih.govresearchgate.net. The protective effect of this compound against rotenone-induced cell death was found to be mediated via the serotonin 5-HT1A receptor nih.gov.
However, the relationship between this compound and oxidative stress appears complex and may be context-dependent. Some studies indicate that while atypical antipsychotics might improve oxidative status, treatment with this compound could lead to an increase in lipid peroxidation nih.gov. One study in rats found that long-term administration (180 days) of this compound was associated with oxidative stress, as indicated by significant reductions in enzymatic activities oup.com. Furthermore, an in vitro study showed that this compound induced lipid peroxidation in plasma researchgate.net. In non-neuronal cell types, such as atrial myocytes, this compound has been observed to increase the production of reactive oxygen species dntb.gov.ua.
| Study Model | Observed Effect of this compound | Proposed Mechanism | Reference |
|---|---|---|---|
| In vitro (Rotenone-treated PC12 cells) | Neuroprotective; prevented cell death and reduced reactive oxygen species. | Enhanced translocation of Nrf2 to the nucleus, increasing expression of antioxidant enzymes (NQO-1, HO-1, CAT). | nih.gov |
| Rat Model (180-day administration) | Associated with oxidative stress. | Reduction in antioxidant enzymatic activities. | oup.com |
| Schizophrenia Patient Treatment | Resulted in a significant increase in lipid peroxidation. | Not specified. | nih.gov |
| In vitro (Plasma) | Induced lipid peroxidation. | Not specified. | researchgate.net |
| Rabbit Atrial Myocytes | Increased cytosolic and mitochondrial reactive oxygen species. | Activation of the TNF-α/NLRP3 inflammasome pathway. | dntb.gov.ua |
Neuroplasticity and Neuroprogression Considerations
Neuroplasticity, the ability of neural networks in the brain to change and reorganize, is fundamental to cognitive functions like learning and memory mdpi.com. In psychiatric disorders such as schizophrenia, neuroprogression refers to the course of the illness, which can be influenced by factors that affect brain structure and function nih.gov.
| Cognitive Domain | Outcome | Effect Size (Cohen's d) | Reference |
|---|---|---|---|
| Executive Functions | Significant Improvement | 0.61 (overall) | nih.gov |
| Attention | Significant Improvement | ||
| Information Processing | Significant Improvement |
Impact on Brain-Derived Neurotrophic Factor (BDNF) Expression
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that plays a vital role in the growth, differentiation, survival, and plasticity of neurons mdpi.com. Altered levels of BDNF have been implicated in the pathophysiology of several psychiatric disorders, and modulation of its expression is a proposed mechanism for the therapeutic action of psychotropic drugs mdpi.commdpi.com.
Research indicates that this compound may exert a neuroprotective effect by influencing BDNF levels, particularly under conditions of stress. A study in rats demonstrated that while immobilization stress caused a significant decrease in BDNF mRNA expression, the administration of this compound attenuated this reduction in both the hippocampus and neocortex nih.gov. This finding suggests that this compound could help preserve neuroplasticity by recovering stress-induced deficits in BDNF expression nih.gov. This effect contrasts sharply with that of the typical antipsychotic haloperidol (B65202), which was found to strongly decrease BDNF mRNA expression regardless of stress conditions nih.gov. The ability of some atypical antipsychotics to normalize BDNF levels has been observed in other studies as well; for instance, olanzapine (B1677200) was shown to restore BDNF expression that had been reduced by the NMDA receptor antagonist MK-801 researchgate.net.
| Antipsychotic | Experimental Model | Effect on BDNF mRNA | Reference |
|---|---|---|---|
| This compound | Immobilization Stress (Rat) | Attenuated the stress-induced decrease in BDNF expression. | nih.gov |
| Haloperidol | Immobilization Stress (Rat) | Strongly decreased BDNF expression. | nih.gov |
| Olanzapine | NMDA Antagonist (MK-801) Induced (Rat) | Normalized the MK-801-induced decrease in BDNF expression. | researchgate.net |
Neuroinflammation and Cytokine Modulation
Neuroinflammation, the inflammatory response within the central nervous system, involves the activation of glial cells and the release of signaling molecules called cytokines openaccessjournals.com. An imbalance in these cytokines is increasingly recognized as a factor in psychiatric disorders openaccessjournals.com. The effect of this compound on neuroinflammation and cytokine levels appears to be complex, with some studies suggesting a pro-inflammatory response in specific contexts.
An in vitro study evaluating this compound's effect on a macrophage cell line found that it triggered an inflammatory response researchgate.netnih.gov. Specifically, exposure to this compound led to increased levels of oxidant molecules and several pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (INF-γ) researchgate.netnih.gov. Concurrently, levels of the anti-inflammatory cytokine IL-10 were found to be lower researchgate.netnih.gov. Similarly, in a study on rabbit atrial myocytes, this compound was shown to upregulate TNF-α and activate the NLRP3 inflammasome pathway, which is involved in inflammatory signaling dntb.gov.ua.
Conversely, broader research into antipsychotics suggests they can have anti-inflammatory properties by modulating intracellular signaling pathways that inhibit cytokine production by microglia nih.gov. A meta-analysis of studies on first-episode psychosis patients found that antipsychotic treatment was generally associated with a decrease in the concentrations of pro-inflammatory cytokines such as IL-1β, IL-6, IFN-γ, and TNF-α mdpi.com. This suggests that in a clinical setting, the net effect of antipsychotic treatment may be anti-inflammatory. The discrepancy may arise from the different experimental models used (e.g., peripheral immune cells in vitro versus central nervous system effects in vivo) and highlights the need for further research to clarify this compound's precise role in modulating neuroinflammation in patients.
| Cytokine | Study Model | Observed Effect | Reference |
|---|---|---|---|
| IL-1, IL-6, TNF-α, INF-γ | In vitro (Macrophage cell line) | Increased (Pro-inflammatory effect) | researchgate.netnih.gov |
| IL-10 | In vitro (Macrophage cell line) | Decreased (Reduced anti-inflammatory effect) | researchgate.netnih.gov |
| TNF-α | Rabbit Atrial Myocytes | Upregulated (Pro-inflammatory effect) | dntb.gov.ua |
Drug Drug Interactions: Mechanisms and Clinical Implications
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when co-administered drugs have additive or antagonistic pharmacological effects.
Given its primary effects on the central nervous system (CNS), caution is advised when ziprasidone is taken in combination with other centrally acting drugs. rxlist.com The concurrent use of this compound with other CNS depressants, such as alcohol, opioids, benzodiazepines, and certain antihistamines, can lead to additive sedative effects and increased CNS depression. rxlist.comgoodrx.comdrugs.com This can result in enhanced drowsiness, dizziness, and impairment of coordination and judgment. goodrx.compdr.net
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Carbamazepine |
| Ketoconazole |
| Quercetin |
| Dextromethorphan |
| Dextrorphan |
| Paroxetine |
| Alcohol |
| Opioids |
| Benzodiazepines |
Potentiation of Antihypertensive Agents
This compound may enhance the effects of certain antihypertensive agents, potentially leading to hypotension. rxlist.compediatriconcall.com The primary mechanism underlying this interaction is this compound's antagonist activity at α1-adrenergic receptors. nih.govpsychopharmacologyinstitute.compatsnap.com
Blockade of these receptors can lead to vasodilation, a decrease in peripheral vascular resistance, and subsequent orthostatic hypotension, characterized by dizziness, tachycardia, and in some cases, syncope. nih.govdroracle.aidroracle.ai This effect is particularly prominent during the initial dose-titration period. droracle.ai While this compound has a relatively low affinity for α1-adrenoceptors compared to some other antipsychotics, its blocking effect is sufficient to potentiate the action of blood pressure-lowering medications. psychopharmacologyinstitute.comnih.gov Caution is advised, especially for patients with pre-existing cardiovascular or cerebrovascular conditions, and blood pressure monitoring is recommended. nih.govbuzzrx.com
Table 1: this compound's Interaction with Antihypertensive Agents
| Mechanism | Clinical Implication | Management Consideration |
|---|---|---|
| α1-Adrenergic Receptor Blockade | Additive hypotensive effects, risk of orthostatic hypotension (dizziness, tachycardia, syncope). pediatriconcall.comnih.govpsychopharmacologyinstitute.comdroracle.ai | Monitor blood pressure, especially during initial dosing and in patients with cardiovascular disease. nih.govbuzzrx.com Advise patients on measures to mitigate orthostatic hypotension, such as rising slowly from a seated or lying position. buzzrx.com |
Antagonism of Levodopa and Dopamine (B1211576) Agonists
This compound can antagonize the therapeutic effects of Levodopa and other dopamine agonists. rxlist.compediatriconcall.comnih.gov This interaction stems from this compound's fundamental mechanism of action as a dopamine D2 receptor antagonist. nih.govpatsnap.comnih.gov
Levodopa, a precursor to dopamine, and dopamine agonists work by increasing dopaminergic activity in the brain, which is essential for treating conditions like Parkinson's disease. drugs.comclevelandclinic.orgyoutube.com By blocking D2 receptors, this compound directly counteracts the effects of these medications. nih.govdrugs.com This can lead to a worsening of motor symptoms in patients with Parkinson's disease. nih.govnih.gov While this compound is sometimes considered for treating psychosis in Parkinson's disease due to a potentially lower risk of motor side effects compared to other antipsychotics, this interaction requires careful consideration and monitoring. nih.govnih.gov
Table 2: Interaction between this compound and Dopaminergic Agents
| Interacting Drug Class | Mechanism of Interaction | Clinical Consequence |
|---|---|---|
| Levodopa | This compound blocks the D2 receptors that Levodopa (as dopamine) stimulates. nih.govdrugs.com | Decreased efficacy of Levodopa, potential worsening of Parkinson's motor symptoms. nih.govnih.gov |
| Dopamine Agonists (e.g., Pramipexole, Ropinirole) | This compound's D2 receptor antagonism directly opposes the action of dopamine agonists. nih.govclevelandclinic.org | Reduced therapeutic effect of the dopamine agonist. rxlist.compediatriconcall.com |
QT Interval Prolongation: Mechanistic Considerations
This compound is associated with a dose-dependent prolongation of the QT interval on an electrocardiogram (ECG). nih.govnih.govnih.gov This effect is a significant consideration due to the potential risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP). nih.govnih.gov
The primary mechanism for this effect is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. nih.govnih.govresearchgate.net The hERG channel is crucial for cardiac repolarization, the process by which heart muscle cells recover after an electrical impulse. By inhibiting the IKr current conducted by these channels, this compound delays repolarization, thereby prolonging the action potential duration and, consequently, the QT interval. nih.govnih.gov
Research indicates that this compound binds preferentially to the open state of the hERG channel in a concentration- and voltage-dependent manner. nih.gov Specific amino acid residues, namely Tyrosine-652 and Phenylalanine-656 in the S6 domain of the hERG channel, have been identified as critical for this compound binding. nih.gov The co-administration of this compound with other drugs that also prolong the QT interval, such as certain antiarrhythmics (e.g., sotalol, quinidine), can have additive effects, further increasing the risk of cardiac events. pediatriconcall.comnih.govnih.gov
Table 3: Mechanistic Details of this compound-Induced QT Prolongation
| Parameter | Finding | Reference |
|---|---|---|
| Primary Mechanism | Blockade of the hERG potassium channel (IKr). | nih.govnih.govnih.gov |
| Biophysical Action | Preferential binding to and blockade of open hERG channels, delaying cardiac repolarization. | nih.gov |
| Key Binding Sites | Aromatic residues Tyrosine-652 (Tyr-652) and Phenylalanine-656 (Phe-656) in the S6 domain of the hERG channel. | nih.gov |
| Clinical Effect | Dose-dependent prolongation of the QTc interval. | researchgate.net |
| Interaction Risk | Additive QT prolongation when co-administered with other QT-prolonging drugs. | pediatriconcall.comnih.govnih.gov |
Serotonin (B10506) Syndrome Risk
The concurrent use of this compound with other serotonergic medications can increase the risk of developing Serotonin Syndrome, a potentially life-threatening condition. rxlist.commayoclinic.orgwebmd.com This risk arises from this compound's complex and multifaceted interactions with the serotonin system. nih.gov
This compound's serotonergic activity includes:
5-HT1A Receptor Agonism: It acts as a potent agonist at 5-HT1A receptors. pediatriconcall.comnih.govpsychiatryonline.org Direct stimulation of these receptors is a key factor in the development of Serotonin Syndrome. nih.govpsychiatryonline.org
Serotonin Reuptake Inhibition: this compound moderately inhibits the reuptake of serotonin, similar to some antidepressants, which can increase synaptic serotonin levels. nih.govnih.govpsychiatryonline.org
5-HT2A Receptor Antagonism: While antagonism at 5-HT2A receptors is a core part of its antipsychotic effect, in the context of other serotonergic agents, it may indirectly lead to overstimulation of 5-HT1A receptors. nih.govpsychiatryonline.org
When this compound is combined with other drugs that increase serotonin levels, such as Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), triptans, or certain opioids, the cumulative effect can lead to excessive serotonergic activity. rxlist.commayoclinic.orgpsychiatryonline.org This hyperstimulation can precipitate the classic triad (B1167595) of Serotonin Syndrome symptoms: mental status changes, autonomic hyperactivity, and neuromuscular abnormalities. psychiatryonline.org
Table 4: this compound's Role in Serotonin Syndrome
| Pharmacological Action | Contribution to Serotonin Syndrome | Interacting Drug Classes |
|---|---|---|
| 5-HT1A Receptor Agonism | Directly stimulates 5-HT1A receptors, a primary mechanism in the syndrome's pathophysiology. nih.govpsychiatryonline.org | SSRIs, SNRIs, Triptans, MAOIs, Opioids, Lithium, Buspirone. rxlist.commayoclinic.org |
| Serotonin Reuptake Inhibition | Increases the concentration of serotonin in the synaptic cleft. nih.govpsychiatryonline.org | SSRIs, SNRIs, Triptans, MAOIs, Opioids, Lithium, Buspirone. rxlist.commayoclinic.org |
| 5-HT2A Receptor Antagonism | May indirectly enhance 5-HT1A-mediated neurotransmission when combined with other serotonergic drugs. nih.govpsychiatryonline.org | SSRIs, SNRIs, Triptans, MAOIs, Opioids, Lithium, Buspirone. rxlist.commayoclinic.org |
Compound List
Special Patient Populations and Pharmacological Considerations
Hepatic Impairment: Pharmacokinetic and Dosing Adjustments
Ziprasidone is primarily cleared through hepatic metabolism, making liver function a critical factor in its pharmacokinetics. fda.govdrugbank.com In individuals with impaired liver function, the systemic exposure to this compound is expected to increase. fda.govebmconsult.com
A multiple-dose study involving subjects with clinically significant cirrhosis (Child-Pugh Class A and B) demonstrated an increase in the area under the curve (AUC) from time 0 to 12 hours of 13% in Class A and 34% in Class B, compared to a control group with normal hepatic function. fda.gov Another study reported a 26% increase in the mean AUC for this compound in subjects with hepatic impairment compared to those with normal liver function (590 ng ml⁻¹ h vs. 467 ng ml⁻¹ h, respectively). nih.govutmb.edunih.gov The half-life of this compound was also prolonged in cirrhotic subjects, with a mean of 7.1 hours compared to 4.8 hours in the control group. fda.govfda.gov
Despite these changes, one study concluded that mild to moderate hepatic impairment does not lead to a clinically significant alteration in the steady-state pharmacokinetics of this compound. nih.govutmb.edunih.gov However, caution is advised when administering this compound to patients with liver disease, and the potential for increased drug exposure should be considered. medscape.commayoclinic.org
Table 1: Pharmacokinetic Changes in Hepatically Impaired Patients
| Parameter | Child-Pugh Class A | Child-Pugh Class B | Normal Hepatic Function |
|---|---|---|---|
| AUC0-12 Increase | 13% | 34% | N/A |
| Half-life (hours) | - | - | 4.8 |
| Half-life in Cirrhosis (hours) | 7.1 | 7.1 | N/A |
Renal Impairment: Pharmacokinetic Considerations
Given that less than 1% of this compound is excreted unchanged in the urine, renal impairment alone is not expected to have a major impact on its pharmacokinetics. fda.govdrugbank.com Studies have confirmed that the pharmacokinetics of oral this compound are similar among individuals with varying degrees of renal impairment and those with normal renal function. fda.govfda.gov
A study evaluating this compound in subjects with normal renal function, mild impairment, moderate impairment, and severe impairment requiring hemodialysis found no clinically significant differences in the drug's pharmacokinetics after 8 days of dosing. nih.govnih.gov On day 1, there were no statistically significant differences in AUC, maximum concentration (Cmax), or time to maximum concentration (tmax) among the groups. nih.govnih.gov While some statistically significant differences in AUC and Cmax were observed on day 8 between the mildly impaired group and other groups, these were not considered clinically significant. nih.govnih.gov
Furthermore, this compound is not removed by hemodialysis. fda.govfda.govnih.gov Therefore, dosage adjustments for the oral formulation are not generally required based on the degree of renal impairment. fda.govnih.govnih.gov However, for the intramuscular formulation, the cyclodextrin (B1172386) excipient is cleared by renal filtration, so caution is advised in patients with impaired renal function. fda.govebmconsult.comfda.gov
Table 2: this compound Pharmacokinetics in Renal Impairment (Day 8)
| Renal Function Group | Mean AUC0-12 (ng ml⁻¹ h) | Mean Cmax (ng ml⁻¹) | Mean tmax (hours) |
|---|---|---|---|
| Normal | 446 | 68 | 4 |
| Mild Impairment | 650 | 93 | 5 |
| Moderate Impairment | 389 | 54 | 4 |
| Severe Impairment (Hemodialysis) | 427 | 70 | 5 |
Geriatric Patients: Age-Related Pharmacokinetic and Pharmacodynamic Changes
Population pharmacokinetic evaluations have not revealed any clinically significant age-related differences in the pharmacokinetics of this compound. fda.gov Generally, there is no indication of different tolerability or reduced clearance of this compound in elderly patients compared to younger adults. fda.gov
However, the presence of multiple factors in some elderly patients, such as co-morbid medical conditions or use of other medications, might increase their pharmacodynamic response to this compound or lead to poorer tolerance. ebmconsult.com These factors could necessitate a lower starting dose, slower titration, and careful monitoring during the initial dosing period. fda.govebmconsult.com The intramuscular formulation of this compound has not been systematically evaluated in elderly patients. fda.govebmconsult.comfda.gov
Pediatric and Adolescent Populations: Developmental Pharmacological Aspects
Studies in pediatric and adolescent populations have shown that oral this compound exhibits linear pharmacokinetics, which are comparable to adult data. nih.gov In a single-dose, open-label study of youths aged 7 to 16, this compound demonstrated dose-related exposure. nih.gov The time to maximum serum concentration (Tmax) ranged from 5.0 to 5.5 hours, and the serum half-life (t1/2) was between 3.3 and 4.1 hours. nih.gov
Pharmacodynamic studies in youths have investigated the effects of this compound on dopamine (B1211576) transmission. nih.gov A single dose was found to acutely block dopamine transmission, as indicated by increased prolactin levels, and in a delayed manner, appeared to stimulate dopaminergic transmission. nih.gov The clearance of this compound has been observed to increase with body weight in this population. fda.gov While research supports the use of this compound in children and adolescents for certain conditions, it is often considered a second or third-line option. nih.govresearchgate.netkeltymentalhealth.ca
Table 3: Pharmacokinetic Parameters of Single-Dose Oral this compound in Youths (7-16 years)
| Parameter | Value Range |
|---|---|
| Time to Maximum Serum Concentration (Tmax) | 5.0 - 5.5 hours |
| Serum Half-life (t1/2) | 3.3 - 4.1 hours |
Pregnancy and Lactation: Risk-Benefit Assessment and Neonatal Effects
The use of this compound during pregnancy requires a careful risk-benefit assessment, as untreated schizophrenia and bipolar disorder also pose risks to both the mother and the fetus. nami.org this compound is classified as a Pregnancy Category C drug, indicating that animal reproduction studies have shown an adverse effect on the fetus, but there are no adequate and well-controlled studies in humans. drugs.comnih.gov
Neonates exposed to antipsychotic drugs, including this compound, during the third trimester of pregnancy are at risk for extrapyramidal and/or withdrawal symptoms following delivery. drugs.comrxlist.comfda.gov These symptoms can include agitation, hypertonia, hypotonia, tremor, somnolence, respiratory distress, and feeding disorder. rxlist.comfda.gov While some neonates recover within hours or days without specific treatment, others may require prolonged hospitalization. nami.orgrxlist.comfda.gov
This compound is excreted into breast milk, but at low levels. doctorlib.orgnih.gov One case report found a milk-to-plasma ratio of 0.06. doctorlib.org Due to the limited published experience, other antipsychotic agents may be preferred during breastfeeding, especially with a newborn or preterm infant. nih.gov If this compound is used during lactation, infants should be monitored for potential adverse effects such as excess sedation, irritability, poor feeding, and extrapyramidal symptoms. nih.gov
Patients with Co-Occurring Medical Conditions
Like other antipsychotic drugs, this compound can lower the seizure threshold, potentially increasing the risk of seizures. nih.govdroracle.ainih.gov Caution is advised when using this compound in patients with a history of seizures or with conditions that may lower the seizure threshold, such as Alzheimer's dementia. nih.govdroracle.ai The risk of seizures may be dose-dependent. droracle.ai In pre-marketing clinical trials, the incidence of seizures with this compound was 0.4%. portico.org It is important to consider this potential risk, especially when treating patients with a history of epilepsy or other predisposing factors. portico.orgmdedge.com
Cardiovascular Disease and QTc Prolongation Risk
This compound is associated with a moderate prolongation of the QTc interval, a measure of the time it takes for the heart's ventricles to repolarize after a heartbeat. researchgate.net This effect is a crucial consideration in patients with pre-existing cardiovascular disease. The mechanism behind this is believed to be the inhibition of the delayed potassium rectifier current (IKr) in cardiac cells, which disrupts the repolarization process. researchgate.netuspharmacist.com
Clinical pharmacology studies have shown a dose-dependent mean increase in the QTc interval with oral this compound. researchgate.net While this compound prolongs the QTc interval to a greater extent than some other atypical antipsychotics like olanzapine (B1677200), quetiapine, and risperidone (B510), it is considered to have a lesser effect than thioridazine (B1682328) or sertindole. researchgate.netpsychiatryonline.org In a comparative study, the mean QTc increase for this compound at steady state was 15.9 ms. researchgate.net Despite this, the incidence of clinically significant QTc prolongation (defined as >500 msec) is low. psychiatryonline.orgnih.gov Data from over 3,000 patients in this compound's new drug application showed that only 0.06% of patients treated with the drug had a QTc interval exceeding 500 msec. psychiatryonline.org
Prolongation of the QTc interval is a known risk factor for a potentially fatal ventricular tachyarrhythmia called torsade de pointes. researchgate.net However, despite this compound's effect on the QT interval, there is no conclusive evidence to suggest it leads to an increased risk of torsade de pointes or sudden cardiac death when used as indicated. researchgate.netpsychiatryonline.orgnih.gov Post-marketing surveillance data over a five-year period did not reveal an increased signal of cardiac adverse events. researchgate.net
Due to the potential risk, the use of this compound is approached with caution. It should be avoided in patients with certain cardiac conditions, including a known history of QT prolongation, congenital long QT syndrome, recent acute myocardial infarction, and uncompensated heart failure. buzzrx.compfizer.com Co-prescription with other medications known to prolong the QT interval should also be avoided where possible. researchgate.netpfizer.com
| Antipsychotic | Mean QTc Change (ms) | Notes |
|---|---|---|
| This compound | +15.9 to +21 | Considered to have a moderate effect. researchgate.netpsychopharmacologyinstitute.com |
| Olanzapine | Less than this compound | Generally associated with a lower risk of QTc prolongation. researchgate.netnih.gov |
| Risperidone | Less than this compound | Generally associated with a lower risk of QTc prolongation. researchgate.netnih.gov |
| Quetiapine | Less than this compound | Generally associated with a lower risk of QTc prolongation. researchgate.netnih.gov |
| Haloperidol (B65202) | Comparable to this compound in some studies | Associated with risk, especially in intravenous form. researchgate.netpsychopharmacologyinstitute.com |
| Thioridazine | Greater than this compound | Carries a "black box" warning for QTc prolongation. psychiatryonline.org |
| Aripiprazole (B633) | Least association | Considered to have a minimal effect on QTc interval. psychopharmacologyinstitute.com |
| Lurasidone | Least association | Considered to have a minimal effect on QTc interval. psychopharmacologyinstitute.com |
Electrolyte Disturbances (Hypokalemia, Hypomagnesemia)
The risk of QTc prolongation associated with this compound is significantly exacerbated by electrolyte disturbances, specifically low levels of potassium (hypokalemia) and magnesium (hypomagnesemia). psychiatryonline.orgmayoclinic.org These electrolytes are critical for maintaining normal cardiac electrical activity, and their depletion can independently cause QTc prolongation. psychiatryonline.org Therefore, patients with uncontrolled electrolyte imbalances are at a heightened risk when taking this compound. researchgate.net
Clinical guidelines recommend assessing baseline serum potassium and magnesium levels before initiating treatment with this compound. buzzrx.com If hypokalemia or hypomagnesemia is detected, these deficiencies should be corrected prior to starting the medication. buzzrx.compsychiatryonline.org
Patients on diuretic therapy ("water pills") or those experiencing conditions like prolonged diarrhea are at a greater risk for significant electrolyte abnormalities and require careful monitoring. buzzrx.comebmconsult.com Periodic monitoring of electrolytes is recommended during treatment for at-risk individuals. buzzrx.com The presence of severe hypokalemia and accompanying hypomagnesemia is a provocative state for ventricular abnormalities, and while one case report noted that this compound's cardiac action was less dramatic than anticipated under these conditions, caution remains paramount. psychiatryonline.org If a patient develops persistent QT prolongation during treatment, discontinuation of the medication may be necessary, especially if electrolyte disturbances are present. buzzrx.com
Alzheimer's Disease and Aspiration Pneumonia Risk
The use of antipsychotic medications, including this compound, in elderly patients with dementia-related psychosis is associated with an increased risk of mortality. medlineplus.govnih.gov this compound is not approved for the treatment of behavioral problems in elderly patients with dementia. medlineplus.govdrugs.com Studies have shown an increased incidence of cerebrovascular adverse events, such as stroke and transient ischemic attacks, in this population when treated with antipsychotics. pfizer.com
Diabetes and Metabolic Considerations
Compared to many other atypical antipsychotics, this compound is generally considered to have a more favorable metabolic profile. medpagetoday.compsychopharmacologyinstitute.com Atypical antipsychotics as a class have been associated with metabolic changes that can increase cardiovascular risk, including hyperglycemia, dyslipidemia (abnormal cholesterol and triglyceride levels), and weight gain. ebmconsult.compsychopharmacologyinstitute.com
Multiple studies and meta-analyses have ranked this compound as one of the antipsychotics with the lowest risk for inducing weight gain and adverse changes in glucose and lipid parameters. medpagetoday.compsychopharmacologyinstitute.comnih.gov Its metabolic effects often show no significant difference when compared to a placebo. nih.gov In comparative studies, this compound was associated with significantly less weight gain than olanzapine, quetiapine, and risperidone. nih.gov It was also associated with less increase in cholesterol compared to those same drugs. nih.gov
One study specifically examined the effects of switching patients with schizophrenia and comorbid type 2 diabetes mellitus from their existing antipsychotic regimen to this compound monotherapy. nih.gov The results showed a statistically significant reduction in fasting glucose, capillary blood glucose levels, weight, and Body Mass Index (BMI) among the patients who completed the study. nih.gov There was also a notable reduction in the number of patients meeting the criteria for metabolic syndrome by the end of the 8-week study period. nih.gov However, a high discontinuation rate was observed, highlighting the need to balance potential metabolic benefits with the risk of psychotic relapse in individual patients. nih.gov
| Antipsychotic | Weight Gain | Glucose Increase | LDL Cholesterol Increase |
|---|---|---|---|
| This compound | Low Risk medpagetoday.comnih.gov | Low Risk / No Change psychopharmacologyinstitute.comd-nb.info | Low Risk / No Change nih.govnih.gov |
| Olanzapine | High Risk medpagetoday.comnih.gov | High Risk nih.govd-nb.info | High Risk medpagetoday.comnih.gov |
| Clozapine | High Risk medpagetoday.com | High Risk psychopharmacologyinstitute.comd-nb.info | Data varies |
| Risperidone | Moderate Risk nih.gov | Lower than Olanzapine d-nb.info | Lower than Olanzapine nih.gov |
| Quetiapine | Moderate Risk nih.gov | Moderate Risk psychopharmacologyinstitute.com | Moderate Risk nih.gov |
| Aripiprazole | Low Risk medpagetoday.com | Low Risk psychopharmacologyinstitute.com | No Change / Decrease medpagetoday.comnih.gov |
| Lurasidone | Low Risk medpagetoday.com | Low Risk / Reduction medpagetoday.comd-nb.info | No Change nih.gov |
Analytical Methodologies for Ziprasidone Research
Spectrophotometric Methods
Spectrophotometry offers a simple and cost-effective approach for the determination of ziprasidone in bulk and pharmaceutical dosage forms. These methods are typically based on measuring the absorbance of the this compound molecule in a suitable solvent at its wavelength of maximum absorption (λmax). rjptonline.orgijpsr.infoproquest.comproquest.comorientjchem.org
Several studies have explored different solvents and buffer systems to optimize the spectrophotometric analysis of this compound. For instance, methods have been developed using acetate (B1210297) buffer (pH 4.0) and phosphate (B84403) buffer (pH 5.0), with a λmax observed at 315.00 nm and 315.40 nm, respectively. rjptonline.orgproquest.comproquest.com In these methods, Beer-Lambert's law was obeyed over specific concentration ranges, demonstrating the methods' suitability for quantitative analysis. rjptonline.orgproquest.com Another approach involves the formation of a colored ion-association complex with reagents like Alizarin Red S (ARS), which results in a chromogen with a λmax at 420 nm. ijpsr.info Additionally, methods based on the reaction of this compound with ferric chloride in the presence of 1,10-phenanthroline (B135089) or 2,2'-bipyridyl have been reported, forming blood-red colored chromogens with a λmax at 521 nm. orientjchem.org
Table 1: Spectrophotometric Methods for this compound Analysis
| Reagent/Solvent | λmax (nm) | Linearity Range (µg/mL) |
|---|---|---|
| Acetate Buffer (pH 4.0) | 315.00 | 0.5-30 |
| Phosphate Buffer (pH 5.0) | 315.40 | 1-120 |
| Isopropyl Alcohol | 229 | Not Specified |
| Alizarin Red S (ARS) | 420 | Not Specified |
| Ferric chloride and 2,2'-bipyridyl | 521 | Not Specified |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound due to its high resolution, sensitivity, and specificity. oup.comiajps.comjapsonline.comijpmbs.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode of separation.
Various HPLC methods have been developed and validated for the analysis of this compound in pharmaceutical dosage forms and biological fluids. oup.comiajps.comjapsonline.comijpmbs.comnih.gov These methods utilize different stationary phases (e.g., C18 columns), mobile phase compositions, and detection wavelengths. oup.comiajps.comjapsonline.comijpmbs.comnih.gov For instance, a method using a Waters Spherisorb® octadecylsilyl 1 column with a gradient elution of a buffer-acetonitrile mixture has been reported for the determination of this compound and its impurities. oup.com Another method employs a mobile phase of potassium dihydrogen orthophosphate, acetonitrile, and methanol (B129727) in a 30:70 v/v ratio with the pH adjusted to 4.9. iajps.com The detection is typically performed using a UV detector at wavelengths ranging from 210 nm to 254 nm. japsonline.comnih.gov
Table 2: HPLC Methods for this compound Determination
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
|---|---|---|---|
| Waters Spherisorb® ODS 1 (5.0 µm, 250 x 4.6 mm) | Gradient: Buffer-acetonitrile | 1.5 | 250 |
| Lichrospher RP-18 (250 × 4.0 mm, 5 µm) | 20 mM ammonium (B1175870) acetate (pH 3.0) and methanol (30:70 v/v) | 1 | 225 |
| LUNA® C18(2) 100A (250 mm × 4.6 mm × 5 µm) | Acetonitrile: 0.5 % triethylamine (B128534) (30: 70), pH 2.5 | 1 | 210 |
| ODS Hypersil C18 (5 µm, 250 x 4.6 mm) | Acetonitrile-water-tetramethylethylendiamine (50:49.6:0.4, v/v/v) | Not Specified | 254 |
HPLC-Mass Spectrometry (HPLC-MS/MS)
For highly sensitive and selective quantification of this compound, especially in complex biological matrices like plasma and brain tissue, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. akjournals.comsemanticscholar.orgnih.govnih.govceon.rs This technique combines the superior separation capabilities of HPLC with the definitive identification and quantification power of mass spectrometry.
HPLC-MS/MS methods for this compound typically involve a simple extraction step, such as liquid-liquid extraction or solid-phase extraction, followed by chromatographic separation on a C18 column. semanticscholar.orgnih.gov The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. nih.gov Quantification is achieved by multiple reaction monitoring (MRM), tracking the transition of the precursor ion (this compound) to a specific product ion. nih.gov The use of a stable isotope-labeled internal standard, such as this compound-d8, is common to ensure accuracy and precision. semanticscholar.org These methods offer very low limits of quantification, often in the sub-ng/mL range, making them ideal for pharmacokinetic studies. semanticscholar.orgnih.gov
Table 3: HPLC-MS/MS Parameters for this compound Analysis
| Column | Mobile Phase | Ionization Mode | MRM Transition (m/z) |
|---|---|---|---|
| Hypurity C18 (150 x 4.6 mm, 5 µm) | Not Specified | ESI+ | This compound: Not Specified, this compound-d8: Not Specified |
| C-18 column | Isocratic elution | ESI+ | Not Specified |
| Acquity UPLC BEH C18 (50×2.1 mm, 1.7 μm) | Gradient: 10mM ammonium formate (B1220265) buffer (pH 4.7) and acetonitrile | H-ESI | Not Specified |
Capillary Electrophoresis
Capillary electrophoresis (CE), particularly capillary zone electrophoresis (CZE), has been successfully applied to the analysis of this compound in pharmaceutical formulations. nih.govscispace.com This technique offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples. psu.edu
A CZE method for determining this compound in capsules has been developed and validated. nih.gov The method involves a simple dissolution of the drug in methanol. The separation is carried out using a formate buffer at pH 3.0, which allows for a rapid analysis time of about 3 minutes. nih.gov It was noted that at a pH above 5, peak tailing and even disappearance of the peak were observed, which was attributed to the reduced solubility of the drug at higher pH values. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) provides a simple, versatile, and cost-effective alternative for the analysis of this compound. Both normal-phase (NP-HPTLC) and reversed-phase (RP-HPTLC) methods have been developed and validated for the quantification of this compound in capsules. akjournals.com
In one study, an NP-HPTLC method utilized silica (B1680970) gel F254 plates with a mobile phase of hexane–dioxane–propylamine (1:9:0.4, v/v/v). akjournals.com The corresponding RP-HPTLC method used RP8 F254 plates with a mobile phase of tetrahydrofuran–pH 9.0 phosphate buffer (5:5, v/v). akjournals.com Densitometric scanning at 254 nm was used for quantification. akjournals.com These methods were found to be linear, precise, and accurate for the routine quality control analysis of this compound. akjournals.com The NP-HPTLC method was also demonstrated to be suitable for studying the stability of this compound under various stress conditions. akjournals.com
Table 4: HPTLC Methods for this compound Analysis
| Mode | Stationary Phase | Mobile Phase | Detection (nm) |
|---|---|---|---|
| NP-HPTLC | Silica gel F254 | Hexane–dioxane–propylamine (1:9:0.4, v/v) | 254 |
| RP-HPTLC | RP8 F254 | Tetrahydrofuran–pH 9.0 phosphate buffer (5:5, v/v) | 254 |
Bioanalytical Method Validation for Quantitation in Biological Matrices
The validation of bioanalytical methods is a critical regulatory requirement to ensure the reliability of data from pharmacokinetic and toxicokinetic studies. For this compound, these methods are validated in various biological matrices, including human plasma, rabbit plasma, and rat brain tissue. semanticscholar.orgnih.govnih.govscispace.com
Emerging Research Directions and Unmet Needs
Potential for Broader Therapeutic Applications beyond Approved Indications
Delirium Management
The use of antipsychotics like ziprasidone for the management of delirium in critically ill patients has been an area of significant investigation, though the evidence remains contentious. esicm.org Delirium is a frequent complication in intensive care unit (ICU) patients, linked to poorer outcomes. esicm.org
A notable, large-scale, randomized, double-blind, placebo-controlled trial investigated the efficacy of this compound and haloperidol (B65202) in patients with acute respiratory failure or shock who developed delirium. esicm.orgnih.gov The study found that treatment with intravenous this compound did not significantly shorten the duration of delirium or coma compared to placebo. nih.gov2minutemedicine.com The primary endpoint, the number of days alive without delirium or coma, showed no significant difference between the this compound, haloperidol, and placebo groups. nih.govnih.gov
| Study Focus | Key Findings | Conclusion |
| Efficacy in ICU Delirium | No significant difference in duration of delirium or coma compared to placebo. nih.gov2minutemedicine.com | This compound was not effective in treating delirium in critically ill patients, the majority of whom had hypoactive delirium. emcrit.orgnih.gov |
| Patient Population | Critically ill adults with acute respiratory failure or shock. nih.gov 89% had hypoactive delirium. emcrit.org | Findings are most applicable to patients with hypoactive delirium in the ICU setting. emcrit.org |
| Secondary Outcomes | No significant impact on 30-day and 90-day survival, time to freedom from mechanical ventilation, or time to ICU/hospital discharge. nih.gov | The use of this compound for delirium in the ICU did not improve other clinically relevant outcomes. nih.gov |
Borderline Personality Disorder (BPD)
The potential for this compound to treat the core symptoms of Borderline Personality Disorder (BPD) has been explored in controlled clinical trials, given its broad receptor-binding profile. veeva.com BPD is a complex disorder characterized by instability in mood, interpersonal relationships, and self-image.
A 12-week, double-blind, placebo-controlled, randomized study was conducted to assess the efficacy and tolerability of this compound in adult patients diagnosed with BPD. nih.gov Sixty patients were randomly assigned to receive either this compound or a placebo. veeva.comnih.gov The primary outcome measure did not show any statistically significant differences between the this compound and placebo groups. nih.gov Furthermore, there were no significant improvements observed in secondary measures, including symptoms of depression, anxiety, psychosis, or impulsivity. nih.gov
Despite theoretical reasons to believe this compound might be beneficial, this pivotal trial failed to demonstrate its efficacy in treating patients with BPD. nih.gov The drug was, however, found to be safe and well-tolerated in this patient population. nih.gov Phase 2 clinical trials for this indication have been completed. drugbank.com
| Trial Design | Participants | Primary Outcome | Result |
| 12-week, double-blind, placebo-controlled, randomized study nih.gov | 60 adult patients with DSM-IV Borderline Personality Disorder nih.gov | Clinical Global Impressions scale for BPD (CGI-BPD) nih.gov | No statistically significant difference between this compound and placebo groups. nih.gov |
| Assessment Areas | Affect, behavior, psychosis, general psychopathology nih.gov | N/A | No significant differences observed in depressive, anxiety, psychotic, or impulsive symptoms. nih.gov |
Autism Spectrum Disorder (ASD)
Research has also turned to this compound for managing irritability in children and adolescents with Autism Spectrum Disorder (ASD). nih.govresearchgate.net While other atypical antipsychotics are approved for this indication, they are often associated with significant weight gain, a side effect that appears less pronounced with this compound. nih.govpsychopharmacologyinstitute.com
A retrospective, naturalistic study examined the use of this compound in 42 youths with ASD. nih.govresearchgate.net The study found that 40% of the participants were considered treatment responders for irritability. nih.govresearchgate.net A key finding was the apparent weight neutrality of this compound in this population, with no significant changes noted in weight or BMI. nih.govresearchgate.net This is a favorable profile compared to other second-generation antipsychotics. researchgate.net However, the response rate was lower than that reported for the FDA-approved agents risperidone (B510) and aripiprazole (B633) for this indication. nih.govresearchgate.net
An earlier open-label pilot study with 12 subjects also suggested that this compound could reduce irritability in adolescents with autism and was notable for the lack of substantial weight gain. psychopharmacologyinstitute.comnih.gov These findings suggest that while this compound may be less effective as a first-line agent, it could be a valuable option for patients with ASD who experience significant weight gain with other antipsychotics. psychopharmacologyinstitute.com
| Study Design | Participants | Primary Target | Key Findings |
| Retrospective naturalistic study nih.govresearchgate.net | 42 youth with ASD | Irritability | 40% response rate; No significant changes in weight or BMI. nih.govresearchgate.net |
| Open-label pilot study psychopharmacologyinstitute.com | 12 adolescents with ASD (ages 8-20) | Irritability | 75% showed improvement in irritability; No substantial weight gain. psychopharmacologyinstitute.com |
Genetic and Genomic Influences on this compound Response and Metabolism
The field of pharmacogenomics aims to understand how an individual's genetic makeup influences their response to drugs, and this is a critical area of research for antipsychotics like this compound. nih.gov There are significant inter-individual differences in both the efficacy and side effects of these medications, which are believed to be partly heritable. nih.gov
Research has focused on two main areas: pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body). nih.gov
Pharmacokinetics: this compound is metabolized by aldehyde oxidase and, to a lesser extent, by the cytochrome P450 enzymes CYP3A4 and CYP1A2. nih.govpsychopharmacologyinstitute.com Genetic variations (polymorphisms) in these enzymes can lead to altered metabolism, affecting the drug's plasma concentration and potentially influencing both response and the risk of adverse effects. nih.gov
Pharmacodynamics: The therapeutic effects of this compound are thought to be mediated through its interaction with dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. mdpi.com Genetic variations in the genes that code for these and other neurotransmitter receptors (e.g., DRD2, DRD3) have been studied as potential predictors of treatment response. nih.gov
Large-scale studies, such as the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE), have been utilized to perform genome-wide analyses to find genetic markers associated with treatment outcomes for several antipsychotics, including this compound. nih.gov While some promising associations have been found, the field is still in its early stages, and more research is needed to translate these findings into clinical practice for personalized medicine. nih.govnih.gov
Nanoparticle Formulations and Advanced Drug Delivery Systems
A significant challenge with oral this compound is its low water solubility and the need for it to be taken with food to ensure adequate absorption. psychopharmacologyinstitute.commdpi.com To overcome these limitations, researchers are developing advanced drug delivery systems using nanotechnology. mdpi.com These formulations aim to enhance solubility, improve bioavailability, and potentially enable new routes of administration. mdpi.comijirmf.com
Several nanoparticle-based approaches are being investigated:
Nanosuspensions and Nanoemulsions: These systems disperse this compound into submicron-sized particles, which increases the surface area for dissolution and can improve absorption. mdpi.com Buffered nanoemulsions of this compound HCl have been developed specifically to explore the potential for direct nose-to-brain delivery, bypassing the blood-brain barrier. mdpi.com
Solid Lipid Nanoparticles (SLN): SLNs are colloidal carriers made from solid lipids. ijirmf.com By encapsulating this compound, SLNs can protect the drug from degradation, offer controlled release, and enhance its bioavailability. ijirmf.com
Nanostructured Lipid Carriers (NLCs): NLCs are a modified version of SLNs that can accommodate more of the drug and reduce potential drug expulsion during storage. researchgate.net Studies on this compound-loaded NLCs for intranasal delivery have shown a significant increase in brain concentration compared to intravenous administration in animal models, suggesting a promising strategy for targeted brain delivery. researchgate.net
Lipid-Polymer Hybrid Nanoparticles (LPH): These combine the structural advantages of polymeric nanoparticles with the biocompatibility of lipids. nih.gov LPH formulations of this compound have been developed and show potential for improving drug delivery to the central nervous system. nih.gov
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are mixtures of oils, surfactants, and co-surfactants that spontaneously form a nanoemulsion in the gastrointestinal tract. A sustained-release pellet formulation using SNEDDS has been shown in animal studies to enhance the bioavailability of this compound and eliminate the food effect.
Further Research into Specific Adverse Event Mechanisms
While this compound is generally well-tolerated, further research is needed to fully understand the mechanisms behind some of its more specific and serious adverse effects.
Priapism: Though rare, this compound has been associated with priapism, a prolonged and painful penile erection that is a urological emergency. nih.govucla.edu The presumed mechanism involves the drug's antagonist effect on alpha-1 adrenergic receptors. nih.govucla.edu The sympathetic nervous system's action via these receptors is responsible for penile detumescence; blocking them can lead to a persistent erection. researchgate.net Research also suggests that drug interactions can play a role. This compound is primarily metabolized by the enzyme CYP3A4, and co-administration with drugs that inhibit this enzyme can increase this compound's plasma levels, potentially increasing the risk of priapism. nih.govuni.lu
Body Temperature Dysregulation: Antipsychotic medications can impair the body's ability to regulate its core temperature, potentially leading to hypothermia (abnormally low body temperature) or hyperthermia (abnormally high body temperature). nj.gov The mechanism is believed to involve the antagonism of dopamine and serotonin receptors in the hypothalamus, the brain's thermoregulatory center. nih.gov Specifically, dopamine D2 receptors are thought to help lower body temperature, while serotonin 5-HT2A receptors help elevate it. Atypical antipsychotics like this compound are potent antagonists of 5-HT2A receptors, which may create an imbalance that favors a lowering of the core body temperature. Another contributing theory is the blockade of alpha-1 adrenergic receptors, causing vasodilation and subsequent heat loss from the skin. While this compound is thought to have a lower risk of causing hypothermia compared to some other atypicals due to its 5-HT1A receptor agonism, cases have been reported, highlighting the need for continued investigation. nih.gov
Q & A
Q. What are the key synthetic pathways for Ziprasidone, and how do reaction conditions influence yield and purity?
this compound synthesis typically involves Friedel-Crafts acylation, carbonyl reduction, and dechlorination steps, starting from 6-chloro-2-oxindole, chloroacetyl chloride, and 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride. Critical factors include temperature control during acylation (60–80°C) to minimize side reactions and solvent selection (e.g., dichloromethane or toluene) for optimal intermediate stability. Purity is validated via HPLC (≥98%), with yield optimization relying on stoichiometric ratios (e.g., 1:1.2 molar ratio of indole to benzisothiazole derivatives) .
Q. How do this compound’s receptor binding affinities inform its antipsychotic efficacy, and what assays are used to quantify these interactions?
this compound exhibits high affinity for dopamine D2 and serotonin 5-HT2A receptors (Ki values: 0.4 nM and 0.2 nM, respectively), determined via radioligand binding assays using [³H]spiperone for D2 and [³H]ketanserin for 5-HT2A. Competitive binding studies in transfected HEK293 cells under standardized pH (7.4) and temperature (37°C) conditions are critical. Researchers should account for inverse agonist activity at 5-HT2A using functional assays like calcium flux measurements to contextualize clinical efficacy .
Q. What pharmacokinetic parameters must be prioritized when designing in vivo studies of this compound?
Key parameters include bioavailability (~60% with food due to lipid-dependent absorption), half-life (7–10 hours), and protein binding (~99%). Dose-ranging studies in rodent models should administer 1–10 mg/kg orally, with plasma levels monitored via LC-MS/MS. Researchers must standardize feeding schedules to control for food-induced absorption variability .
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic stability be resolved in preclinical models?
Discrepancies in hepatic CYP3A4-mediated metabolism (e.g., t½ variations between human and rodent microsomes) require cross-species comparative studies. Use recombinantly expressed CYP isoforms to isolate metabolic pathways, and validate findings with humanized liver mouse models. Incorporate UPLC-QTOF-MS for metabolite profiling to identify species-specific oxidation products (e.g., S-oxides vs. N-dealkylated derivatives) .
Q. What methodological considerations are critical for designing randomized controlled trials (RCTs) assessing this compound’s efficacy in treatment-resistant schizophrenia?
RCTs must employ double-blinding, active comparators (e.g., clozapine), and standardized endpoints (PANSS or CGI-S scores). Stratify participants by CYP2D6 genotype to control for metabolic variability. Power calculations should assume a moderate effect size (Cohen’s d = 0.5), requiring ≥120 participants per arm. Ethical protocols must address dropout risks and rescue medication protocols .
Q. How can in vitro and in vivo models be integrated to study this compound’s cardiotoxic risk (QT prolongation)?
Combine hERG channel inhibition assays (IC50: ~0.1 µM) with telemetry in conscious guinea pigs to assess QTc prolongation. Use Langendorff-perfused hearts to isolate direct electrophysiological effects from autonomic influences. Confounding factors (e.g., hypokalemia) should be controlled via dietary potassium standardization. Cross-validate findings with human induced pluripotent stem cell-derived cardiomyocytes .
Q. What strategies mitigate bias in meta-analyses of this compound’s comparative effectiveness?
Apply PRISMA guidelines with explicit inclusion criteria (e.g., RCTs ≥8 weeks, fixed dosing). Assess publication bias via funnel plots and Egger’s regression. Use random-effects models to account for heterogeneity, and conduct subgroup analyses by ethnicity (CYP2D6*10 allele prevalence in Asian populations) and comorbidity (e.g., substance use disorders) .
Methodological Guidance
- Experimental Design : For receptor studies, include positive controls (e.g., haloperidol for D2) and validate assays across ≥3 independent replicates .
- Data Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in conflicting safety data, prioritizing temporality and biological plausibility .
- Literature Review : Use Boolean operators (e.g., "this compound AND (pharmacokinetics OR CYP3A4)") in PubMed/Scopus, and screen references via Rayyan QCRI to minimize selection bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
